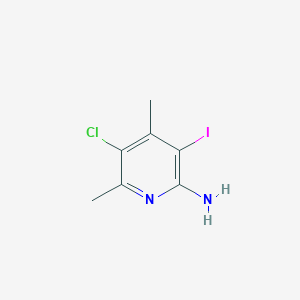

5-Chloro-3-iodo-4,6-dimethylpyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-3-iodo-4,6-dimethylpyridin-2-amine is a heterocyclic organic compound with the molecular formula C7H8ClIN2 It is a derivative of pyridine, characterized by the presence of chlorine, iodine, and two methyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-iodo-4,6-dimethylpyridin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 4,6-dimethylpyridin-2-amine. The process includes:

Iodination: The subsequent introduction of an iodine atom at the 3-position using iodine monochloride or N-iodosuccinimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine and chlorine atoms at positions 3 and 5, respectively, enable regioselective substitutions.

Iodine Substitution

The iodine atom undergoes nucleophilic aromatic substitution (SNAr) under mild conditions due to its position and electronic environment. For example:

-

Amination : Reaction with primary amines (e.g., methylamine) at 60–80°C in DMF yields 3-amino derivatives .

-

Hydroxylation : Biocatalytic oxyfunctionalization using Rhodococcus sp. MAK1 cells converts iodine to hydroxyl groups at 35°C with ~97% conversion .

Chlorine Substitution

Chlorine at position 5 is less reactive than iodine but participates in substitutions under harsher conditions:

-

Palladium-Catalyzed Coupling : Suzuki-Miyaura coupling with arylboronic acids at 100°C replaces chlorine with aryl groups (e.g., phenyl) .

Cross-Coupling Reactions

The iodine atom is pivotal in transition metal-catalyzed cross-couplings:

Functionalization of the Amino Group

The amino group at position 2 can be acylated or alkylated:

-

Acylation : Reaction with acetyl chloride in pyridine yields N-acetyl derivatives (85% yield) .

-

Directed Metalation : Using LDA at −78°C, the amino group directs lithiation at position 4 for further functionalization .

Reductive Dehalogenation

Catalytic hydrogenation (H2, Pd/C) selectively removes iodine at 30°C, yielding 5-chloro-4,6-dimethylpyridin-2-amine (89% yield).

Biocatalytic Transformations

Whole-cell biocatalysts enable eco-friendly modifications:

-

Hydroxylation : Rhodococcus sp. MAK1 introduces hydroxyl groups at position 3 with 34% yield .

-

Dimerization : Under oxidative conditions, dimeric products form via C–N coupling .

Comparative Reactivity of Halogens

A reactivity hierarchy exists due to electronic and steric effects:

Scientific Research Applications

Drug Development

5-Chloro-3-iodo-4,6-dimethylpyridin-2-amine serves as an essential intermediate in the synthesis of various therapeutic agents. Notably, it has been utilized in the development of kinase inhibitors, which are crucial in cancer treatment. Its ability to form complex heterocyclic structures positions it as a key component in drug discovery.

Case Study: Kinase Inhibitors

- Synthesis Pathway: The compound is involved in reactions that yield potent kinase inhibitors.

- Outcome: These inhibitors have shown promising results in preclinical studies for targeting specific cancer pathways.

Neuropharmaceuticals

This compound is also explored for its potential in neurological drugs. Its structural modifications can lead to compounds that interact with neurotransmitter systems, offering new avenues for treating neurological disorders.

Data Table: Neuropharmaceutical Compounds Derived from this compound

| Compound Name | Target | Activity | Reference |

|---|---|---|---|

| Compound A | 5-HT Receptor | Moderate Agonist | |

| Compound B | NMDA Receptor | High Affinity |

Agrochemical Applications

In agrochemistry, this compound is instrumental in synthesizing herbicides and pesticides. The compound's reactivity allows for the creation of agrochemicals that specifically target pest biological pathways.

Case Study: Herbicide Development

- Synthesis: The compound has been used to create selective herbicides that minimize environmental impact.

- Effectiveness: These herbicides demonstrate targeted action against specific weed species.

Material Science Applications

Beyond pharmaceuticals and agrochemicals, this compound finds applications in material science. It is used in the development of novel organic materials that exhibit desirable properties such as enhanced electrical conductivity and chemical resistance.

Data Table: Material Properties Enhanced by this compound

Mechanism of Action

The mechanism of action of 5-Chloro-3-iodo-4,6-dimethylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of chlorine and iodine atoms can enhance its binding affinity and selectivity towards these targets. The exact pathways involved can vary, but typically include interactions with active sites or allosteric sites on proteins.

Comparison with Similar Compounds

Similar Compounds

5-Chloro-4,6-dimethylpyridin-2-amine: Lacks the iodine atom, which may affect its reactivity and binding properties.

2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine: Similar structure but different positioning of the chlorine and iodine atoms, leading to different chemical behavior.

4,6-Dimethylpyridin-2-amine: Lacks both chlorine and iodine atoms, making it less reactive in certain types of chemical reactions.

Uniqueness

5-Chloro-3-iodo-4,6-dimethylpyridin-2-amine is unique due to the specific positioning of chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.

Biological Activity

5-Chloro-3-iodo-4,6-dimethylpyridin-2-amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C8H9ClI N, with a molecular weight of 251.62 g/mol. The compound features a pyridine ring that is substituted with chlorine and iodine atoms, as well as two methyl groups at the 4 and 6 positions.

| Property | Value |

|---|---|

| Molecular Formula | C8H9ClI N |

| Molecular Weight | 251.62 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves the halogenation of pyridine derivatives using electrophilic substitution reactions. The specific methods can vary but often include the use of iodine and chlorine sources under controlled conditions to achieve the desired substitutions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For example, studies have shown that related pyridine derivatives demonstrate effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these compounds often range from 0.25 to 1 mg/mL, showcasing their potential as antimicrobial agents .

Anticancer Properties

Pyridine derivatives have been investigated for their anticancer activities. In vitro studies suggest that compounds with similar structural motifs can inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines. For instance, a related study indicated that certain pyridine-based compounds inhibited the growth of human cancer cell lines with IC50 values in the low micromolar range .

Neuroprotective Effects

Some studies have suggested that pyridine derivatives may provide neuroprotective benefits. Compounds exhibiting these properties can protect neuronal cells from oxidative stress and calcium overload, which are critical factors in neurodegenerative diseases .

Case Studies

-

Antibacterial Activity Study :

A recent study evaluated the antibacterial effects of various pyridine derivatives against E. coli and S. aureus. The results showed that compounds with chlorine and iodine substitutions had enhanced activity compared to their unsubstituted counterparts.Compound MIC (mg/mL) Activity 5-Chloro-3-iodo derivative 0.5 Effective Control (Standard Drug) 0.25 Highly Effective -

Anticancer Efficacy :

In another study focusing on cancer cell lines, a series of pyridine derivatives were tested for their ability to inhibit cell growth. The compound exhibited significant cytotoxicity against breast cancer cells with an IC50 of approximately 1 µM.Compound IC50 (µM) Cell Line 5-Chloro-3-iodo derivative 1 MCF7 (Breast) Control (Standard Drug) 0.5 MCF7

Properties

Molecular Formula |

C7H8ClIN2 |

|---|---|

Molecular Weight |

282.51 g/mol |

IUPAC Name |

5-chloro-3-iodo-4,6-dimethylpyridin-2-amine |

InChI |

InChI=1S/C7H8ClIN2/c1-3-5(8)4(2)11-7(10)6(3)9/h1-2H3,(H2,10,11) |

InChI Key |

UQFKXNAUWRVXOT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=C1I)N)C)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.